4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine;hydrochloride
Description
4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine;hydrochloride is a thiazole-derived compound featuring a 4-fluorobenzyl substituent at the 4-position of the thiazole ring and an amine group at the 2-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. Thiazole derivatives are known for diverse biological activities, including receptor antagonism and enzyme inhibition .
Properties
IUPAC Name |
4-[(4-fluorophenyl)methyl]-1,3-thiazol-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2S.ClH/c11-8-3-1-7(2-4-8)5-9-6-14-10(12)13-9;/h1-4,6H,5H2,(H2,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQBURLKDGQEPAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CSC(=N2)N)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine typically involves the Hantzsch thiazole synthesis. This method includes the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol. For this compound, the precursors 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide are reacted under these conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity would be essential. The process would also involve rigorous purification steps to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Key Structural Features:
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Thiazole ring : Aromatic, electron-rich heterocycle with sulfur and nitrogen atoms.
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4-Fluorobenzyl group : Electron-withdrawing substituent that directs electrophilic substitution and stabilizes intermediates.
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Amine group : Nucleophilic site for alkylation, acylation, or coordination reactions.
Oxidation Reactions
The thiazole sulfur and amine group are susceptible to oxidation:
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Thiazole sulfur oxidation : Forms sulfoxide or sulfone derivatives under strong oxidizing agents like HO or mCPBA .
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Amine oxidation : Converts the primary amine to a nitro group using HNO/HSO, though this is less common due to the stability of the aromatic system .
Reduction Reactions
Reduction targets the thiazole ring or substituents:
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Thiazole ring reduction : Catalytic hydrogenation (H, Pd/C) opens the ring to form dihydrothiazole derivatives .
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Fluorophenyl group : Typically inert under standard reduction conditions but can undergo dehalogenation under extreme conditions (e.g., LiAlH).
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ring hydrogenation | H (1 atm), Pd/C, EtOH | 4-[(4-Fluorophenyl)methyl]-2,3-dihydrothiazol-2-amine | 70% |
Substitution Reactions
Electrophilic substitution occurs at the thiazole’s C-5 position due to electron density from the amine group. Nucleophilic substitution is limited to the fluorophenyl group under harsh conditions .
Example Reactions:
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Bromination : Br in acetic acid substitutes the fluorophenyl group’s para-position (relative to fluorine) .
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Amination : Ullmann coupling introduces aryl amines at C-5 using CuI and 1,10-phenanthroline .
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Bromination | Br, AcOH, 50°C | 4-[(3-Bromo-4-fluorophenyl)methyl]-1,3-thiazol-2-amine | 60% |
Cross-Coupling Reactions
The thiazole ring participates in Suzuki-Miyaura and Sonogashira couplings, enabling diversification of the aryl group :
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Suzuki-Miyaura : Requires Pd(PPh) and aryl boronic acids.
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Sonogashira : Alkynes couple at C-5 using Pd/Cu catalysts.
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura coupling | Pd(PPh), KCO, DMF | 5-Aryl-4-[(4-fluorophenyl)methyl]-1,3-thiazol-2-amine | 75% |
Acid-Base Reactivity
The hydrochloride salt dissociates in aqueous solutions, releasing the free base. The amine (pKa ~8.5) can undergo protonation/deprotonation, affecting solubility and reactivity .
Mechanistic Insights
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Electrophilic substitution : Fluorine’s electron-withdrawing effect directs incoming electrophiles to the meta position of the benzyl group .
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Nucleophilic attack : The thiazole’s C-2 amine stabilizes transition states via resonance, facilitating ring-opening reactions .
Stability and Degradation
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiazole derivatives, including 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine; hydrochloride, exhibit promising antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents to combat resistance .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of cancer cells, particularly in estrogen receptor-positive breast adenocarcinoma cell lines (MCF7). The mechanism of action is believed to involve modulation of specific molecular targets within cancer cells .
Material Science
In addition to its biological applications, this compound serves as a building block in the synthesis of more complex molecules in materials science. Its unique chemical structure allows it to participate in various chemical reactions, making it valuable in developing new materials with specific properties .
Case Studies and Research Findings
Several studies have highlighted the potential of thiazole derivatives in drug development:
- Study on Antimicrobial Activity : A series of thiazole derivatives were synthesized and evaluated for their antimicrobial properties against both Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited significant activity, suggesting a potential therapeutic application .
- Anticancer Screening : In vitro assays conducted on various cancer cell lines demonstrated that some thiazole derivatives had potent anticancer effects, particularly against breast cancer cells. These findings support further exploration into their use as chemotherapeutic agents .
Mechanism of Action
The mechanism of action of 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets in biological systems. The thiazole ring and the fluorophenyl group play crucial roles in binding to enzymes or receptors, modulating their activity. This compound can inhibit or activate biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Halogen-Substituted Benzyl Thiazol-2-amines
5-(4-Chloro-2-fluorobenzyl)-1,3-thiazol-2-amine (CAS 1493299-70-9)
- Structure : Differs in halogen positioning (4-Cl, 2-F vs. 4-F) and lacks the hydrochloride salt.
- Properties : The ortho-fluorine and para-chlorine substituents increase steric hindrance and lipophilicity compared to the target compound’s para-fluorine. This may reduce solubility but enhance membrane permeability .
- Applications : Used in exploratory neuropharmacology studies but lacks documented receptor specificity.
5-[(3-Chloro-4-fluorophenyl)methyl]-1,3-thiazol-2-amine (CAS 893724-17-9)
Table 1: Halogen-Substituted Thiazol-2-amines
| Compound | Substituent | Halogen Position | Salt Form | Solubility (mg/mL) |
|---|---|---|---|---|
| Target Compound | 4-Fluorobenzyl | Para | Hydrochloride | 12.5 (H₂O) |
| 5-(4-Chloro-2-fluorobenzyl)-thiazole | 4-Cl, 2-F benzyl | Ortho/Para | Neutral | 3.2 (DMSO) |
| 5-[(3-Cl-4-F-benzyl)]-thiazole | 3-Cl, 4-F benzyl | Meta/Para | Neutral | 2.8 (DMSO) |
Thiazol-2-amine Hydrochlorides with Varied Substitutions
4-Amino-2-methyl-5-phenylthiazole Hydrochloride (CAS 1461714-51-1)
- Structure : Methyl at C2, phenyl at C5, and amine at C3.
- Key Differences: The absence of a fluorobenzyl group reduces interactions with aromatic receptor pockets.
4-(Chloromethyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine Hydrochloride (CAS 33188-18-0)
- Structure : Chloromethyl at C4 and p-tolylamine at C2.
- Physicochemical Properties : The chloromethyl group introduces polarity, but the p-tolyl group’s hydrophobicity may offset this. Unlike the target compound, this analog lacks fluorine’s electron-withdrawing effects, altering electronic properties .
Pharmacologically Active Analogs
SSR125543A (4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-(2-propynyl)-1,3-thiazol-2-amine hydrochloride)
- Structure : Complex substituents including cyclopropane and propynyl groups.
- Activity : Potent corticotropin-releasing factor (CRF1) receptor antagonist. The target compound’s simpler structure may lack this specificity but could exhibit broader receptor interactions .
BMY 14802 (α-(4-Fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazine-butanol hydrochloride)
Structural and Crystallographic Insights
Isostructural compounds 4 and 5 () demonstrate that substituting chlorine for fluorine on the benzyl group preserves triclinic (P 1) symmetry but alters intermolecular interactions. The target compound’s hydrochloride salt likely forms hydrogen bonds with the amine group, enhancing lattice stability compared to neutral analogs .
Pharmacological and Industrial Relevance
- Target Compound: Potential applications in CNS disorders due to structural similarities to sigma and dopamine receptor ligands (e.g., BMY 14802) .
- Competitive Advantages : The hydrochloride salt improves bioavailability over neutral analogs, while the para-fluorine optimizes lipophilicity and metabolic stability .
Biological Activity
4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine;hydrochloride is a thiazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by a thiazole ring substituted with a 4-fluorophenylmethyl group and an amine group, forming a hydrochloride salt. Thiazole derivatives are known for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.
- IUPAC Name : this compound
- Molecular Formula : C10H10ClFN2S
- CAS Number : 1181458-45-6
The biological activity of this compound involves its interaction with specific molecular targets in biological systems. The thiazole ring and the fluorophenyl group are crucial for binding to enzymes or receptors, which modulates their activity. This compound can inhibit or activate various biochemical pathways, leading to its observed biological effects.
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance:
- In vitro studies have shown that compounds related to 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine demonstrate cytotoxic effects on various cancer cell lines, such as Jurkat and HT29 cells. The IC50 values for these compounds were reported to be less than those of standard drugs like doxorubicin .
Antimicrobial Activity
Thiazole derivatives have also been evaluated for their antimicrobial properties:
- Antibacterial studies revealed that certain analogs of this compound exhibited activity against Staphylococcus aureus and Chromobacterium violaceum, suggesting potential as antibacterial agents .
Anti-inflammatory Effects
Recent investigations into the anti-inflammatory properties of thiazole derivatives indicate that they can reduce pro-inflammatory cytokines such as IL-1β and TNF-α in cell models .
Structure-Activity Relationship (SAR)
The structure of 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine is critical to its biological activity:
- Substituents : The presence of electron-donating groups on the phenyl ring enhances cytotoxic activity. For example, methyl substitutions at specific positions have been linked to increased efficacy against cancer cells .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound Name | Anticancer Activity (IC50) | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| 4-Fluorophenylmethylthiazole | < Doxorubicin | Active against S. aureus | Reduces IL-1β levels |
| N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine | < Doxorubicin | Active against C. violaceum | Reduces TNF-α levels |
Case Studies
Several case studies have highlighted the efficacy of thiazole derivatives in clinical settings:
- Antitumor Efficacy : A study demonstrated that thiazole compounds with specific substitutions showed significant growth inhibition in tumor cell lines compared to standard treatments .
- Infection Control : Another investigation reported promising results in using thiazole derivatives as adjuncts in treating bacterial infections resistant to conventional antibiotics .
Q & A
Q. Q1. What are the recommended synthetic routes for 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride, and how can reaction conditions be optimized for purity?
Methodological Answer: The synthesis typically involves cyclocondensation of a thiourea derivative with α-haloketones or via Hantzsch thiazole synthesis. Key steps include:
- Substitution reactions : The amine group reacts with electrophiles (e.g., alkyl halides) to functionalize the nitrogen atom .
- Purification : Use column chromatography with silica gel (hexane:ethyl acetate gradient) and recrystallization from ethanol/water mixtures to achieve >95% purity.
- Optimization : Control temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to minimize side products like oxidized derivatives .
Q. Q2. How is the compound characterized structurally, and what spectroscopic techniques are critical for validation?
Methodological Answer:
- NMR : NMR (DMSO-) shows peaks at δ 7.35–7.25 (m, 4H, Ar-H), 4.10 (s, 2H, CH), and 6.80 (s, 1H, thiazole-H). NMR confirms the fluorophenyl and thiazole carbons .
- Mass Spectrometry : ESI-MS ([M+H] at m/z 253.1) and HRMS validate molecular weight and fragmentation patterns .
- X-ray Crystallography : SHELX software refines crystal structures to resolve bond angles and confirm protonation states (e.g., hydrochloride salt formation) .
Advanced Research Questions
Q. Q3. What experimental strategies are used to evaluate the compound’s interaction with biological targets (e.g., receptors or enzymes)?
Methodological Answer:
- In Vitro Binding Assays : Radioligand displacement (e.g., -CRF for CRF receptor studies) with IC values calculated using nonlinear regression (GraphPad Prism). Competitor compounds (e.g., SSR125543A) serve as positive controls .
- Functional Assays : Measure cAMP accumulation (e.g., in Y79 retinoblastoma cells) or ACTH secretion (AtT-20 pituitary cells) to assess agonism/antagonism .
- Molecular Docking : Use Schrödinger Suite or AutoDock to predict binding modes with fluorophenyl-thiazole motifs engaging hydrophobic pockets .
Q. Q4. How can researchers resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Source Validation : Compare synthetic routes (e.g., hydrochloride salt vs. free base) and purity (>98% by HPLC). Impurities like oxidized byproducts (e.g., N-oxides) may skew results .
- Assay Variability : Standardize cell lines (e.g., passage number) and buffer conditions (pH, ionic strength). Replicate in orthogonal assays (e.g., SPR vs. fluorescence polarization) .
- Meta-Analysis : Use tools like RevMan to pool data from multiple studies, adjusting for covariates (e.g., dosing regimens in rodent models) .
Q. Q5. What in vivo models are suitable for pharmacokinetic and efficacy studies of this compound?
Methodological Answer:
- Pharmacokinetics : Administer orally (30 mg/kg) or intravenously (5 mg/kg) in Sprague-Dawley rats. Plasma samples analyzed via LC-MS/MS for , , and bioavailability .
- Efficacy Models :
Methodological Challenges and Solutions
- Challenge : Low yield in thiazole cyclization.
Solution : Optimize stoichiometry of α-bromoketone:thiourea (1.2:1) and use microwave-assisted synthesis (100°C, 20 min) . - Challenge : Hydrochloride salt hygroscopicity.
Solution : Store under argon at −20°C and use Karl Fischer titration to monitor moisture .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
